3-Methoxyisoquinolin-8-amine
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Description
3-Methoxyisoquinolin-8-amine is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is a powder in physical form .
Synthesis Analysis
The synthesis of similar compounds, such as quinolin-8-amines, has been reported in the literature . The process involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O/c1-13-9-6-7-4-2-3-5-8(7)10(11)12-9/h2-6H,1H3,(H2,11,12) . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 174.2 .Safety and Hazards
The safety information for 3-Methoxyisoquinolin-8-amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
3-methoxyisoquinolin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-7-3-2-4-9(11)8(7)6-12-10/h2-6H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHUKEIKPAVFBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305450 |
Source
|
Record name | 8-Isoquinolinamine, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-26-2 |
Source
|
Record name | 8-Isoquinolinamine, 3-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Isoquinolinamine, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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